Zn(II) Deuteroporphyrin IX

Heme Oxygenase Enzyme Inhibition Hyperbilirubinemia

Researchers require heme oxygenase (HO) inhibitors that lack confounding nitric oxide synthase (NOS) activity-a limitation of many metalloporphyrins. Zn(II) Deuteroporphyrin IX 2,4-bis ethylene glycol (ZnDPBG) solves this precisely. - **HO inhibition (Ki = 0.003 μM)** with no measurable NOS effect; validated in synaptic plasticity (LTP) studies. - **Short-duration, acute in vivo activity** (e.g., 31% renal medullary blood flow reduction in rats) without NO pathway crosstalk. - **Unique meso-acylation reactivity** enabling novel porphyrin derivatives not accessible from mesoporphyrin or protoporphyrin analogs. Supplied as a synthetic, high-purity zinc chelate. Available for immediate dispatch.

Molecular Formula C30H28N4O4Zn
Molecular Weight 573.9 g/mol
Cat. No. B12973929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZn(II) Deuteroporphyrin IX
Molecular FormulaC30H28N4O4Zn
Molecular Weight573.9 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2]
InChIInChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2
InChIKeyAWLDATKNAASRNV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zn(II) Deuteroporphyrin IX (ZnDPBG) Overview


Zn(II) Deuteroporphyrin IX 2,4-bis ethylene glycol (ZnDPBG; CAS 119700-81-1) is a synthetic metalloporphyrin heme analog. It belongs to the class of competitive heme oxygenase (HO) inhibitors and is distinguished from the protoporphyrin IX (PPIX) series by the absence of vinyl groups at the 2 and 4 positions, replaced by bis-ethylene glycol moieties, conferring enhanced aqueous solubility and altered electronic properties [1] . This compound functions as a potent, short-duration HO inhibitor, with a well-characterized profile regarding its off-target effects on nitric oxide synthase (NOS), making it a valuable tool for studies requiring acute and reversible HO modulation without confounding NOS inhibition [2] [3].

Heme oxygenase (HO) pathway inhibition study fit
NOS-sparing profile for clean HO-dependent interpretation
Short-duration action supports acute, reversible HO modulation

Critical Selection Criteria for ZnDPBG


Despite sharing the general 'metalloporphyrin HO inhibitor' classification, direct substitution among analogs is scientifically invalid due to marked divergence in potency, isoform selectivity, and off-target profiles. For instance, the potent inhibitor tin protoporphyrin IX (SnPPIX) exhibits a Ki ~4-10 fold higher than ZnDPBG and lacks the same short duration of action [1]. Similarly, zinc protoporphyrin IX (ZnPPIX) and chromium mesoporphyrin IX (CrMP) demonstrate significant NOS inhibition, a confounding variable absent in ZnDPBG [2] [3]. Furthermore, the unique 2,4-bis glycol substituents of ZnDPBG impart synthetic reactivity (e.g., susceptibility to meso-acylation) and solubility characteristics that are not replicated by mesoporphyrin or protoporphyrin analogs [4].

SnPPIX potency context differs

Reported HO inhibitory affinity may be substantially lower than ZnDPBG, altering required working concentration and potential off-target windows.

ZnPPIX & CrMP introduce NOS confounding

These analogs significantly inhibit NOS and impair LTP, masking HO-specific effects; ZnDPBG avoids this variable.

Meso-reactivity not replicated by mesoporphyrin analogs

The 2,4-bis glycol substitution pattern enables meso-acylation; mesoporphyrin IX analogs undergo demetallation under identical conditions.

Quantitative Differentiation Evidence for ZnDPBG


HO Inhibition Potency vs. SnPPIX

ZnDPBG demonstrates significantly higher inhibitory potency against human heme oxygenase than the benchmark inhibitor SnPPIX. The inhibition constant (Ki) for ZnDPBG is 0.003 μM, a value described as being substantially lower (i.e., more potent) than that determined for SnPPIX in parallel experiments [1]. Furthermore, near-complete inhibition of liver HO activity is achieved at ZnDPBG concentrations as low as 0.5 μM [1].

HO Inhibition Ki
Head-to-head
0.003 μM (ZnDPBG) vs SnPPIX
Supports higher HO inhibitory affinity than the benchmark SnPPIX
Human liver microsomal assay; Dixon plot analysis
Heme Oxygenase Enzyme Inhibition Hyperbilirubinemia

NOS Selectivity: ZnDPBG vs. ZnPPIX & CrMP

Unlike other metalloporphyrin HO inhibitors, ZnDPBG does not significantly inhibit nitric oxide synthase (NOS) or impair NOS-dependent long-term potentiation (LTP) at concentrations that effectively block HO. In hippocampal slice preparations, both ZnPPIX and CrMP inhibited NOS activity and reduced LTP induction, whereas ZnDPBG (and tin mesoporphyrin IX) did not [1]. In a follow-up study using recombinant enzymes, ZnDPBG at 5 μM produced 80% inhibition of HO with no measurable effect on NOS, whereas CrMP achieved similar HO inhibition (89%) but was also non-inhibitory toward NOS [2]. The NOS inhibition by ZnPPIX is a well-documented confounding factor in studies of HO function [1].

NOS Selectivity
Head-to-head
No NOS inhibition or LTP reduction
Enables clean HO-dependent interpretation without NOS confounding
Rat hippocampal slices; recombinant NOS isoforms
Nitric Oxide Synthase Selectivity Long-Term Potentiation

Synthetic Reactivity: Meso-Acylation vs. Demetallation

The Zn(II) deuteroporphyrin IX framework exhibits unique reactivity at the meso-position, enabling Friedel-Crafts acylation to yield benzoylated derivatives. In contrast, the closely related Zn(II) mesoporphyrin IX dimethyl ester undergoes complete demetallation under identical reaction conditions, precluding the formation of analogous meso-acylated products [1].

Meso-Acylation
Head-to-head
Successful benzoylation; mesoporphyrin IX demetallates
Viable scaffold for meso-functionalization; comparator fails
Benzoic anhydride / SnCl4, identical short-duration treatment
Porphyrin Chemistry Friedel-Crafts Acylation Synthetic Methodology

Fluorescence Quantum Yield: ZnPPIX vs. SnPPIX

For applications requiring a fluorescent heme analog, the zinc porphyrin core offers superior photophysical properties. While quantitative fluorescence data for the deuteroporphyrin derivative itself is less common, data on the closely related Zn(II) protoporphyrin IX provides a class-level benchmark. ZnPPIX exhibits a fluorescence quantum yield of 0.049, which is approximately 3.5-fold higher than that of SnPPIX (quantum yield 0.014) [1]. This places Zn-porphyrins among the most suitable heme analogs for single-molecule fluorescence studies [1].

Fluorescence QY
Class-level
ZnPPIX 0.049 (class rep.) vs SnPPIX 0.014
Supports Zn-porphyrin class as fluorescence probe platform
Room temperature single-molecule spectroscopy; class-level inference
Single Molecule Spectroscopy Fluorescence Heme Analog

In Vivo Renal Hemodynamics: ZnDPBG Vasoconstriction

In anesthetized rats, renal medullary interstitial infusion of ZnDPBG (60 nmol/kg/min) produced a significant and selective vasoconstriction within 60 minutes, as evidenced by a 31% decrease in medullary blood flow (MBF), from 0.62±0.02 V to 0.43±0.04 V (laser Doppler flow signal) [1]. This effect demonstrates the compound's functional engagement with the HO/CO system in vivo and is consistent with its reported lack of NOS inhibition [2], implying the observed hemodynamic change is a specific consequence of HO blockade rather than non-selective vascular effects.

Renal MBF Change
Supporting evidence
31% decrease in medullary blood flow (60 min)
Supports in vivo HO pathway engagement and vasoactive response
Rat model; intrarenal infusion 60 nmol/kg/min
Renal Hemodynamics In Vivo Pharmacology Carbon Monoxide

Validated Research Applications of ZnDPBG


Selective HO Blockade for Neurophysiology

For investigations into the role of carbon monoxide (CO) as a retrograde messenger in synaptic plasticity (e.g., LTP), ZnDPBG is the metalloporphyrin of choice. Its potent HO inhibition (Ki 0.003 μM) ensures effective enzyme blockade, while its demonstrated lack of effect on NOS activity or LTP induction eliminates the critical confounding variable present with alternative inhibitors like ZnPPIX and CrMP [1] [2]. This allows for a clean interpretation of HO-dependent phenomena.

Acute HO Inhibition in Renal & Cardiovascular Models

In vivo studies requiring acute, short-term HO inhibition to assess the vasodilatory role of CO benefit from ZnDPBG's defined hemodynamic profile. The compound's ability to reduce renal medullary blood flow by 31% in rats confirms its systemic activity, while its selectivity for HO over NOS ensures that observed vascular changes are attributable to the HO/CO axis rather than cross-talk with NO signaling [3] [4].

Meso-Functionalization Scaffold for Porphyrins

In synthetic organic chemistry, the Zn(II) deuteroporphyrin IX framework is uniquely suited as a substrate for meso-functionalization via electrophilic aromatic substitution (e.g., Friedel-Crafts acylation). Unlike the mesoporphyrin analog, which undergoes demetallation, the deuteroporphyrin chelate retains its zinc atom and undergoes acylation, providing a route to novel meso-substituted porphyrin derivatives not accessible from other common starting materials [5].

Application
Selection Property
Validation Focus
HO-dependent synaptic plasticity studies
NOS-sparing HO inhibition profile
Verify LTP endpoint without NOS confounding
Acute HO modulation in vascular models
In vivo vasoactive response via HO/CO pathway
Confirm organ-specific hemodynamic endpoint
Meso-functionalized porphyrin synthesis
Retained Zn-chelate under electrophilic conditions
Assess meso-acylation vs demetallation outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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